Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Nucleoside Analog Stability Antiviral Prodrug Design Adenosine Deaminase Resistance

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS 120503-30-2), also known as N6,N6-dimethyl-2',3'-dideoxyadenosine or ddMe2A, is a synthetic purine dideoxynucleoside analog. It is structurally derived from the antiretroviral compound 2',3'-dideoxyadenosine (ddA) through the incorporation of two methyl groups at the N6-amino position of the adenine base.

Molecular Formula C12H17N5O2
Molecular Weight 263.30 g/mol
CAS No. 120503-30-2
Cat. No. B11853161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2',3'-dideoxy-N,N-dimethyl-
CAS120503-30-2
Molecular FormulaC12H17N5O2
Molecular Weight263.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2C3CCC(O3)CO
InChIInChI=1S/C12H17N5O2/c1-16(2)11-10-12(14-6-13-11)17(7-15-10)9-4-3-8(5-18)19-9/h6-9,18H,3-5H2,1-2H3/t8-,9+/m0/s1
InChIKeyDOEIDNFVZPMPSN-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 2',3'-dideoxy-N,N-dimethyl- (120503-30-2): A N6,N6-Dimethylated Dideoxynucleoside for Antiviral and Stability-Focused Research


Adenosine, 2',3'-dideoxy-N,N-dimethyl- (CAS 120503-30-2), also known as N6,N6-dimethyl-2',3'-dideoxyadenosine or ddMe2A, is a synthetic purine dideoxynucleoside analog. It is structurally derived from the antiretroviral compound 2',3'-dideoxyadenosine (ddA) through the incorporation of two methyl groups at the N6-amino position of the adenine base [1]. This structural modification was specifically designed to address the intrinsic chemical and enzymatic instabilities of the parent compound ddA, which is rapidly deaminated by adenosine deaminase (ADA) and susceptible to acid-catalyzed hydrolytic glycosidic bond cleavage [2]. As a result, this compound represents a distinct chemical entity within the broader class of chain-terminating nucleoside reverse transcriptase inhibitors (NRTIs) and is primarily utilized in fundamental research settings exploring nucleoside analog stability, structure-activity relationships (SAR), and antiviral prodrug strategies [1].

Why 2',3'-Dideoxyadenosine (ddA) Cannot Substitute for Adenosine, 2',3'-dideoxy-N,N-dimethyl- in Stability-Critical Research Applications


The substitution of Adenosine, 2',3'-dideoxy-N,N-dimethyl- with its unmodified parent, 2',3'-dideoxyadenosine (ddA), is scientifically invalid for studies focused on metabolic stability or long-term antiviral efficacy. The core differentiation lies in their susceptibility to two distinct degradation pathways: enzymatic deamination and acid-catalyzed hydrolysis. The N6-dimethylamino modification of Adenosine, 2',3'-dideoxy-N,N-dimethyl- is a deliberate structural intervention designed to confer resistance to adenosine deaminase (ADA) and enhance the stability of the glycosidic bond [1][2]. In contrast, ddA is known to be rapidly deaminated in vivo to 2',3'-dideoxyinosine (ddI), and it exhibits extreme acid lability, with a half-life measured in mere minutes under acidic conditions (e.g., t1/2 = 2.67 min at pH 2), which severely limits its utility in formulation development and certain biological assays [3][4]. Therefore, using unmodified ddA as a direct substitute in experiments predicated on these properties would introduce significant confounding variables and yield non-representative results, underscoring the specific procurement value of this N6,N6-dimethylated derivative [1].

Quantitative Differentiation Guide for Adenosine, 2',3'-dideoxy-N,N-dimethyl- (120503-30-2) Versus Parental dideoxyadenosine (ddA)


Enhanced In Vitro Metabolic Stability: Resistance to Adenosine Deaminase (ADA)

The primary functional differentiation of Adenosine, 2',3'-dideoxy-N,N-dimethyl- from its parent compound 2',3'-dideoxyadenosine (ddA) is its designed resistance to deamination by adenosine deaminase (ADA). The incorporation of an N6,N6-dimethylamino group is a classic medicinal chemistry strategy to block the enzymatic conversion of the adenine base to an inosine derivative, thereby preventing a major metabolic inactivation pathway for this class of nucleoside reverse transcriptase inhibitors (NRTIs) [1][2].

Nucleoside Analog Stability Antiviral Prodrug Design Adenosine Deaminase Resistance

Potential for Improved Acid Stability of the Glycosidic Bond

The N6-modification is also intended to stabilize the purine glycosidic bond against acid-catalyzed hydrolysis, a major chemical liability of the parent compound 2',3'-dideoxyadenosine (ddA). Studies on the unmodified ddA have quantified its extreme acid lability, with a reported half-life of only 2.67 minutes at pH 2 [1][2]. This intrinsic instability renders ddA unsuitable for oral administration and challenging to handle in acidic experimental conditions. The design of Adenosine, 2',3'-dideoxy-N,N-dimethyl- aims to mitigate this limitation through electronic and steric effects conferred by the N6,N6-dimethylamino group [3].

Nucleoside Hydrolytic Stability Prodrug Formulation Preformulation Studies

A Key Member of the 2-Substituted-2',3'-Dideoxyadenosine Congener Series

Adenosine, 2',3'-dideoxy-N,N-dimethyl- belongs to a specific and well-defined class of 2-substituted-2',3'-dideoxyadenosine congeners synthesized to explore the SAR for enhanced stability and maintained antiviral activity. The 1989 study by Nair and Buenger specifically positions this compound among novel analogs designed to overcome the dual limitations of ddA: enzymatic deamination and glycosidic bond cleavage [1]. This specific compound, with its N6,N6-dimethyl motif, is a critical tool for SAR studies investigating the steric and electronic tolerance at the adenine N6-position in relation to both stability and the retention of substrate activity for kinases like deoxycytidine kinase, which is essential for phosphorylation to the active triphosphate metabolite [1].

Structure-Activity Relationship (SAR) Anti-HIV Nucleosides Medicinal Chemistry

Distinct Physicochemical Profile: Increased Lipophilicity (XLogP)

The N6,N6-dimethylation of Adenosine, 2',3'-dideoxy-N,N-dimethyl- results in a quantifiable increase in calculated lipophilicity compared to the parent 2',3'-dideoxyadenosine (ddA). The compound's XLogP value is calculated to be 0.7, indicating a marked increase in hydrophobic character relative to ddA, for which the XLogP is 0.0 [1][2]. This shift in the hydrophilic-lipophilic balance is a direct consequence of the added methyl groups and has implications for membrane permeability, protein binding, and overall pharmacokinetic behavior.

Lipophilicity Physicochemical Properties ADME Prediction

Core Research Applications for Adenosine, 2',3'-dideoxy-N,N-dimethyl- Based on Verified Differential Evidence


Investigating Adenosine Deaminase (ADA)-Independent Pharmacology of Dideoxyadenosine Scaffolds

The primary research application for this compound is in studies where the intrinsic biological activity of the 2',3'-dideoxyadenosine scaffold must be evaluated independently of its rapid metabolic conversion by ADA. Researchers can use this N6,N6-dimethylated analog as a non-deaminable probe to dissect the direct effects of the dideoxyadenosine moiety from those of its primary metabolite, 2',3'-dideoxyinosine (ddI). This is particularly relevant for in vitro antiviral assays or cellular toxicity studies where the goal is to attribute observed effects solely to the parent nucleoside analog and its phosphorylated anabolites, without the confounding presence of ddI [1][2].

Structure-Activity Relationship (SAR) Studies for Optimizing Nucleoside Analog Stability

As part of a rationally designed series of 'stable congeners,' this compound is a critical reference point in SAR studies aimed at understanding the impact of N6-substitution on both enzymatic and chemical stability. It can be used alongside other 2- and N6-substituted dideoxyadenosine analogs (e.g., 2-cyano-ddA) to map the steric and electronic requirements for achieving resistance to ADA and glycosidic bond hydrolysis while preserving or modulating antiviral activity [1][3].

Preformulation and Stability Screening of Dideoxynucleoside Derivatives

Given the well-documented extreme acid lability of the parent compound 2',3'-dideoxyadenosine (ddA), this N6,N6-dimethyl derivative serves as an important test article in preformulation and stability screens. Its enhanced stability (inferred from the structure-stability rationale) makes it a more robust candidate for experiments designed to evaluate the feasibility of developing oral formulations or other dosage forms that must withstand acidic environments, where ddA would rapidly degrade [4][5].

Physicochemical Profiling of Lipophilic Nucleoside Analogs

The quantifiable increase in lipophilicity (Δ XLogP = +0.7) compared to the parent ddA makes this compound a valuable tool in studies correlating nucleoside analog lipophilicity with membrane permeability, cellular uptake, and blood-brain barrier penetration. It can be incorporated into a panel of dideoxynucleoside analogs with varying lipophilicities to build predictive models for these critical ADME properties [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine, 2',3'-dideoxy-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.